molecular formula C20H20O2 B14306445 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one CAS No. 114646-77-4

1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one

Cat. No.: B14306445
CAS No.: 114646-77-4
M. Wt: 292.4 g/mol
InChI Key: BMGIWYGSXKGWOK-UHFFFAOYSA-N
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Description

1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is a complex organic compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes a pyran ring substituted with methyl and diphenyl groups, as well as an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like column chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: Modulating their activity and influencing cellular processes.

    Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells.

    Inhibiting key signaling pathways: Affecting cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and ethanone groups makes it a versatile compound for various applications.

Properties

CAS No.

114646-77-4

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-(6-methyl-2,5-diphenyl-3,4-dihydropyran-2-yl)ethanone

InChI

InChI=1S/C20H20O2/c1-15-19(17-9-5-3-6-10-17)13-14-20(22-15,16(2)21)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI Key

BMGIWYGSXKGWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(O1)(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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